1,3-Dimethyl-5-nitrobarbituric acid
Overview
Description
1,3-Dimethyl-5-nitrobarbituric acid: is a heterocyclic organic compound that belongs to the pyrimidine family It is characterized by the presence of a pyrimidine ring substituted with two methyl groups at positions 1 and 3, a nitro group at position 5, and three keto groups at positions 2, 4, and 6
Scientific Research Applications
1,3-Dimethyl-5-nitrobarbituric acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the design of new drugs, particularly as inhibitors of enzymes involved in nucleotide metabolism.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific electronic and optical properties.
Biological Studies: It serves as a model compound for studying the interactions of pyrimidine derivatives with biological macromolecules, such as DNA and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl-5-nitrobarbituric acid typically involves the nitration of 1,3-dimethyluracil. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The nitration process introduces the nitro group at the 5-position of the pyrimidine ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the nitration process.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-5-nitrobarbituric acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles, such as amines or thiols.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.
Substitution: Amines, thiols, appropriate solvents (e.g., ethanol, methanol).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1,3-Dimethyl-5-aminopyrimidine-2,4,6(1H,3H,5H)-trione.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Oxidation: 1,3-Dicarboxy-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione.
Mechanism of Action
The mechanism of action of 1,3-Dimethyl-5-nitrobarbituric acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of enzymes by binding to the active site and blocking substrate access. The nitro group can participate in redox reactions, influencing the compound’s reactivity and interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyluracil: Lacks the nitro group at the 5-position.
5-Nitro-2,4,6-trioxo-1,3-dihydropyrimidine: Lacks the methyl groups at positions 1 and 3.
1,3-Dimethyl-5-aminopyrimidine-2,4,6(1H,3H,5H)-trione: Contains an amino group instead of a nitro group at the 5-position.
Uniqueness
1,3-Dimethyl-5-nitrobarbituric acid is unique due to the presence of both methyl and nitro groups, which confer distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile compound for various chemical transformations and applications.
Properties
IUPAC Name |
1,3-dimethyl-5-nitro-1,3-diazinane-2,4,6-trione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O5/c1-7-4(10)3(9(13)14)5(11)8(2)6(7)12/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNHVEFLJGTPDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(C(=O)N(C1=O)C)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382946 | |
Record name | 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14305-99-8 | |
Record name | 1,3-Dimethyl-5-nitropyrimidine-2,4,6(1H,3H,5H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70382946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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